Empesertib
Overview
Description
Empesertib, also known as BAY1161909, is an orally bioavailable, selective inhibitor of the monopolar spindle 1 (Mps1) kinase. This compound has shown potential antineoplastic activity, making it a promising candidate in cancer treatment. Mps1 kinase is essential for the spindle assembly checkpoint (SAC) functioning and controls chromosome alignment during mitosis .
Mechanism of Action
Target of Action
Empesertib, also known as Mps1-IN-5, is an orally bioavailable, selective inhibitor of the serine/threonine monopolar spindle 1 (Mps1) kinase . Mps1 is a kinase expressed in proliferating normal tissues and is aberrantly overexpressed in a wide range of human tumors . It is activated during mitosis and is essential for the functioning of the spindle assembly checkpoint (SAC), controlling chromosome alignment .
Mode of Action
This compound binds to and inhibits the activity of Mps1 . This inhibition leads to the inactivation of the SAC, which results in accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the SAC. The SAC is a crucial component of the cell cycle that ensures proper chromosome segregation during mitosis . By inhibiting Mps1, this compound inactivates the SAC, leading to errors in chromosome segregation and ultimately resulting in cell death .
Pharmacokinetics
It is noted that this compound is orally bioavailable , suggesting that it can be absorbed through the digestive tract and distributed throughout the body.
Result of Action
The inhibition of Mps1 by this compound leads to a series of cellular changes, including accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy . These changes disrupt the normal cell cycle, leading to the induction of cell death in cancer cells overexpressing Mps1 .
Action Environment
It is worth noting that the effectiveness of this compound can be influenced by the cellular environment, such as the level of mps1 expression
Biochemical Analysis
Biochemical Properties
Empesertib plays a significant role in biochemical reactions. It binds to and inhibits the activity of Mps1 . This interaction with Mps1, a kinase expressed in proliferating normal tissues and aberrantly overexpressed in a wide range of human tumors , is crucial for its function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It causes inactivation of the spindle assembly checkpoint (SAC), accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy . These effects lead to the induction of cell death in cancer cells overexpressing Mps1 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of Mps1 . This binding interaction leads to the inactivation of the SAC, causing accelerated mitosis, chromosomal misalignment, chromosomal missegregation, mitotic checkpoint complex destabilization, and increased aneuploidy .
Metabolic Pathways
This compound is involved in metabolic pathways, particularly those involving the Mps1 kinase
Preparation Methods
Empesertib is synthesized through a series of chemical reactions involving specific reagents and conditionsThe industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques to ensure high yield and purity .
Chemical Reactions Analysis
Empesertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where specific substituents are replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Empesertib is used as a tool compound to study the inhibition of Mps1 kinase and its effects on cell division.
Biology: In biological research, this compound is used to investigate the role of Mps1 kinase in mitosis and its potential as a target for cancer therapy.
Comparison with Similar Compounds
Empesertib is compared with other Mps1 kinase inhibitors such as CFI-402257 and BOS-172722. These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic properties. This compound’s unique structure and binding mode contribute to its distinct profile as a kinase inhibitor .
Similar compounds include:
CFI-402257: Another Mps1 kinase inhibitor with potent anticancer activity.
BOS-172722: A selective Mps1 kinase inhibitor with a different chemical structure and binding properties.
This compound’s uniqueness lies in its specific inhibition of Mps1 kinase, making it a valuable tool for studying the role of this kinase in cancer and developing targeted therapies.
Properties
IUPAC Name |
(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJKIOCCERLIDG-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443763-60-7 | |
Record name | Empesertib [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EMPESERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action for Empesertib?
A1: this compound functions as a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. [] By binding to Mps1, this compound disrupts the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to accelerated mitosis, chromosomal misalignment and missegregation, and ultimately, cell death. [] This mechanism is particularly relevant in cancer cells, which often overexpress Mps1. []
Q2: What are the potential applications of this compound in cancer treatment?
A2: this compound shows promise as a radiosensitizing agent, particularly in Triple Negative Breast Cancer (TNBC). [, ] Studies demonstrate that combining this compound with radiotherapy significantly reduces tumor growth in murine models compared to single-agent therapies. [, ] This enhanced efficacy is attributed to this compound's ability to modulate the tumor immune microenvironment, potentially by altering the quantities of immune cells like monocyte-derived suppressor cells and CD8+ T cells. [, ] Further research is exploring the mechanisms behind these immune system interactions.
Q3: Has this compound demonstrated efficacy in overcoming drug resistance in cancer treatment?
A3: Research suggests that this compound might be effective in overcoming resistance to FOLFOX (5-Fluorouracil, Oxaliplatin, Leucovorin) chemotherapy in metastatic colorectal cancer. [] Studies utilizing patient-derived tumor organoids (PDTOs) demonstrated that this compound, administered after FOLFOX exposure, effectively targeted the SAC and induced cell death in previously resistant PDTOs. [] These findings highlight the potential for this compound to enhance the efficacy of existing chemotherapeutic regimens.
Q4: What are the limitations of current research on this compound and future directions for investigation?
A4: While preclinical studies on this compound exhibit promising results, further research is crucial to fully understand its potential and limitations. Current research primarily relies on in vitro and in vivo murine models. [, ] Further investigation is necessary to validate these findings in human subjects and determine clinical efficacy. Additionally, while research suggests this compound's impact on the tumor immune microenvironment, the specific mechanisms underlying these interactions require further exploration. [, ] Future studies should focus on elucidating these mechanisms and optimizing this compound's therapeutic application in combination with radiotherapy and other treatment modalities.
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